Phenol, 2-(1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)-
Overview
Description
Phenol, 2-(1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)- is a complex organic compound that features both phenol and imidazole functional groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)- typically involves the condensation reaction between 3-(1H-imidazol-1-yl)propan-1-amine and a suitable aldehyde or ketone. Common methods for synthesizing imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These reactions often require specific catalysts and conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process, allowing for the production of significant quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
Scientific Research Applications
Phenol, 2-(1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Phenol, 2-(1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the phenol group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-(1H-imidazol-1-yl)-: Lacks the imine group, resulting in different reactivity and biological activity.
Phenol, 4-(1H-imidazol-1-yl)-: Positional isomer with distinct chemical properties.
Imidazole, 1-(3-aminopropyl)-: Contains an amine group instead of the phenol group, leading to different applications.
Uniqueness
Phenol, 2-(1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)- is unique due to the presence of both phenol and imidazole functional groups, which confer a combination of chemical reactivity and biological activity not found in simpler analogs. This dual functionality makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[N-(3-imidazol-1-ylpropyl)-C-methylcarbonimidoyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-12(13-5-2-3-6-14(13)18)16-7-4-9-17-10-8-15-11-17/h2-3,5-6,8,10-11,18H,4,7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTHDSHMCWHVSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCN1C=CN=C1)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50889281 | |
Record name | Phenol, 2-[1-[[3-(1H-imidazol-1-yl)propyl]imino]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50889281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253404-90-8 | |
Record name | 2-[1-[[3-(1H-Imidazol-1-yl)propyl]imino]ethyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1253404-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2-(1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253404908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-[1-[[3-(1H-imidazol-1-yl)propyl]imino]ethyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 2-[1-[[3-(1H-imidazol-1-yl)propyl]imino]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50889281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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